molecular formula C14H18ClNO B6343956 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 256342-24-2

1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride

Cat. No. B6343956
CAS RN: 256342-24-2
M. Wt: 251.75 g/mol
InChI Key: KGXSQCBXZGGSEM-UHFFFAOYSA-N
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Description

“1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound with potential applications in various fields of research and industry. It is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H18ClNO . The IUPAC Standard InChI is InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 .


Chemical Reactions Analysis

The compound is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine . It is used in the synthesis of Fepradinol & G-130. It is also used for Isobucaine, and Radafaxine .


Physical And Chemical Properties Analysis

The molar mass of the compound is 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . The melting point is 30–31 °C (86–88 °F; 303–304 K) and the boiling point is 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .

Scientific Research Applications

Fluorescence Derivatisation Applications

  • Fluorescence Derivatisation of Amino Acids: A study explored the potential of naphthalene derivatives for fluorescence derivatisation of amino acids, resulting in strongly fluorescent amino acid derivatives suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis and Spectroscopic Studies

  • Spectroscopic and Computational Studies: Research focused on the synthesis and comprehensive spectroscopic documentation of naphthalene derivatives, providing insights into their structural characteristics and potential applications in antimicrobial activities (Rajamani, Sundaraganesan, Vijayakumar, Boobalan, & Jeeva, 2019).

Chemical Reactivity and Catalysis

  • Catalysis Under Ultrasound Irradiation: A study presented the use of nano magnetite as a catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, highlighting the efficiency and environmental friendliness of this method (Mokhtary & Torabi, 2017).

Photophysical Studies

  • Photophysical Behaviour in Solvent Mixtures: Investigations into the photophysical behavior of naphthalene-based probes in various solvents provided valuable information for their use in studying biological systems (Moreno Cerezo et al., 2001).

Chemodosimeters and Molecular Logic Gates

  • Fluorescent Chemodosimeters: A novel Schiff base system bearing naphthalene groups was developed as a fluorescent chemodosimeter for Zn2+ ions, showcasing its application in molecular logic gate behavior (Azadbakht & Keypour, 2012).

Antibacterial Activity Studies

  • Antibacterial Activity of Azines: Research into asymmetrical azines Schiff bases derived from naphthalene highlighted their potential antibacterial activities against various strains, indicating a promising avenue for drug development (Chiter et al., 2020).

Mechanism of Action

The antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase . It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound has potential applications in various fields of research and industry. It is used in the synthesis of Fepradinol & G-130, Isobucaine, and Radafaxine . Further studies could explore its potential uses in other areas.

properties

IUPAC Name

1-[(propan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16;/h3-8,10,15-16H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSQCBXZGGSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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